1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- is a chemical compound characterized by its unique molecular structure and significant applications in analytical chemistry. It is primarily used for the spectrophotometric detection of metal ions, including cobalt and iron. The compound appears as an orange to brown powder or crystalline form and has the molecular formula with a molecular weight of 253.23 g/mol .
This compound can be synthesized through various chemical processes, primarily involving the nitration of 1-naphthol-4-sulfonic acid followed by reduction to yield the nitroso derivative. The synthesis typically employs nitric acid and sulfuric acid during the nitration phase, with sodium dithionite used for reduction .
The synthesis of 1-naphthalenesulfonic acid, 4-hydroxy-3-nitroso- generally follows these steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Industrial production methods mirror laboratory syntheses but are scaled for larger quantities, ensuring stringent control over reaction parameters .
The molecular structure of 1-naphthalenesulfonic acid, 4-hydroxy-3-nitroso- features:
Oc1c(cc(c2ccccc12)S(O)(=O)=O)N=O
, indicating its complex aromatic structure .1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- undergoes several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium dithionite for reduction. Controlled temperature and pH are essential for achieving desired reaction outcomes.
The mechanism of action involves the formation of chelate complexes with metal ions such as cobalt and iron. The hydroxyl and nitroso groups in the compound act as ligands that bind to these metal ions.
The interaction leads to the formation of stable complexes that can be detected spectrophotometrically. This property is crucial for analytical applications in detecting trace metals in various matrices .
Key chemical properties include:
Relevant data indicate that it can be effectively used in high-performance liquid chromatography (HPLC) methods for separation and analysis .
1-Naphthalenesulfonic acid, 4-hydroxy-3-nitroso- has diverse applications in scientific research:
Its ability to form stable complexes makes it invaluable for preconcentration techniques followed by quantification using various analytical methods .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8